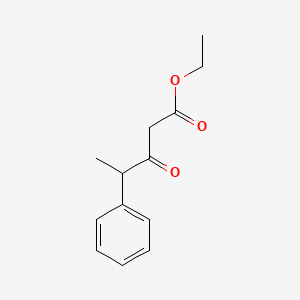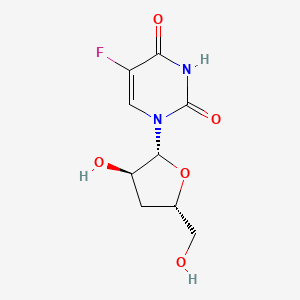
5-Fluoro-3'-deoxyuridine
概要
説明
5-Fluoro-3’-deoxyuridine, also known as floxuridine, is a pyrimidine analog and a derivative of uridine. It is primarily used as an antineoplastic agent in the treatment of various cancers, particularly those that have metastasized to the liver. This compound functions by inhibiting DNA synthesis, thereby preventing the proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-deoxyuridine typically involves the reaction of thymidine with 5-fluorouracil in the presence of a suitable catalyst. One common method includes the use of immobilized Aeromonas salmonicida ATCC 27013, which facilitates the conversion of thymidine and 5-fluorouracil into floxuridine . Another method involves the reaction of a 5-fluoro-deoxyuridine derivative with a reagent capable of removing hydroxyl protecting groups, such as ammonia water or methanol amine, followed by crystallization in an organic solvent .
Industrial Production Methods
Industrial production of 5-Fluoro-3’-deoxyuridine often employs large-scale synthesis techniques that ensure high purity and yield. The process typically involves the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
5-Fluoro-3’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-Fluoro-3’-deoxyuridine include:
Ammonia water or methanol amine: for removing hydroxyl protecting groups.
Phosphate buffer: for facilitating enzymatic reactions.
Major Products Formed
The major products formed from the reactions of 5-Fluoro-3’-deoxyuridine include:
5-Fluoro-2’-deoxyuridine monophosphate (FdUMP): Formed during the bioactivation process.
5-Fluoro-2’-deoxyuridine triphosphate (FdUTP): Another active metabolite formed during the bioactivation process.
科学的研究の応用
5-Fluoro-3’-deoxyuridine has a wide range of scientific research applications, including:
Cancer Treatment: It is used as an antineoplastic agent to treat various cancers, particularly colorectal cancer and hepatic metastases.
DNA Synthesis Inhibition: It inhibits thymidylate synthase, leading to the depletion of thymidine triphosphate (dTTP) and incorporation of uracil into DNA, which disrupts DNA synthesis.
Experimental Anticancer Agent: It is used in research to study its effects on different cancer cell lines and its potential as a therapeutic agent.
Renal Function Diagnosis: It is employed in diagnostic tests to assess renal function.
作用機序
5-Fluoro-3’-deoxyuridine exerts its effects primarily by inhibiting DNA synthesis. Upon administration, it is converted into its active metabolites, 5-fluoro-2’-deoxyuridine monophosphate (FdUMP) and 5-fluoro-2’-deoxyuridine triphosphate (FdUTP). FdUMP acts as a suicide inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine triphosphate (dTTP). This inhibition leads to a depletion of dTTP and an increase in deoxyuridine monophosphate (dUMP), resulting in the incorporation of uracil into DNA and subsequent DNA damage .
類似化合物との比較
Similar Compounds
5-Fluorouracil (5-FU): A widely used antineoplastic agent that also inhibits thymidylate synthase.
2’-Deoxy-5-fluorouridine (FdUrd): Another pyrimidine analog with similar mechanisms of action.
Uniqueness
5-Fluoro-3’-deoxyuridine is unique in its ability to be administered via intra-arterial infusion, which allows for targeted delivery to specific organs, such as the liver. This targeted approach enhances its efficacy in treating hepatic metastases compared to other similar compounds .
特性
IUPAC Name |
5-fluoro-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16)/t4-,6+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUINSFJQSHMRE-CVTKMRTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=O)NC2=O)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


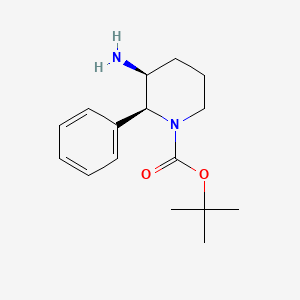

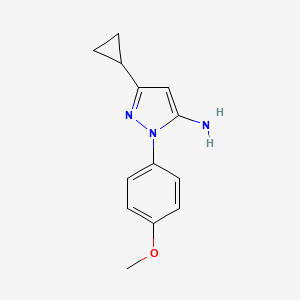

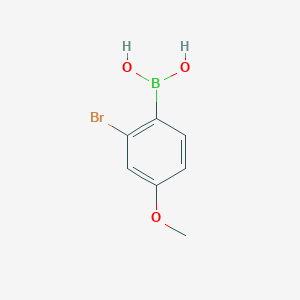

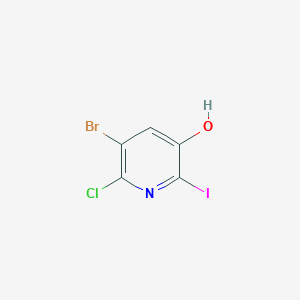
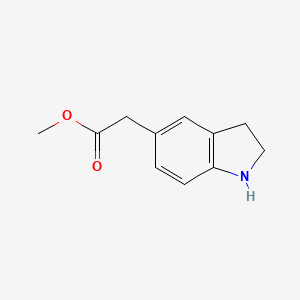
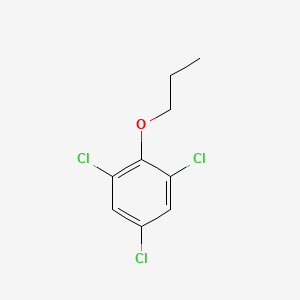
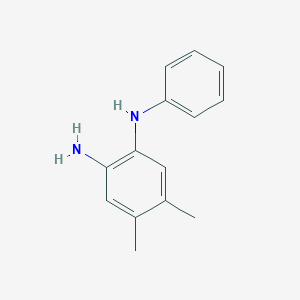
![4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol](/img/structure/B3248615.png)
![2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B3248629.png)
